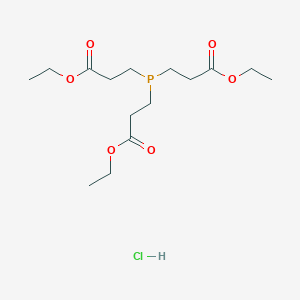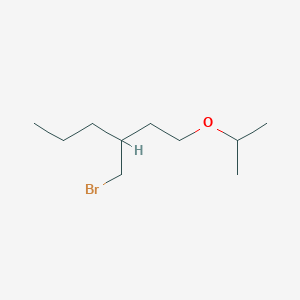![molecular formula C22H16Cl2I2N2 B13654150 1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)
1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water . This compound belongs to the class of quaternary ammonium salts and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride can be synthesized using the Sonogashira–Hagihara coupling reaction. This involves the reaction of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira–Hagihara coupling reaction is a common method used in laboratory settings and could potentially be scaled up for industrial production.
化学反应分析
Types of Reactions
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine moiety can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative.
科学研究应用
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride involves its interaction with molecular targets through its bipyridine and iodophenyl groups. The bipyridine moiety can participate in redox reactions, while the iodophenyl groups can undergo substitution reactions. These interactions can modulate various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride: Similar in structure and properties.
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride: Similar compound with bromine instead of iodine.
1,1’-Bis(4-chlorophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride: Similar compound with chlorine instead of iodine.
Uniqueness
The iodine atoms also contribute to its distinct electronic and optical properties, making it valuable for specific industrial and research applications .
属性
分子式 |
C22H16Cl2I2N2 |
|---|---|
分子量 |
633.1 g/mol |
IUPAC 名称 |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16I2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChI 键 |
GZEAWHWUXUTDHW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
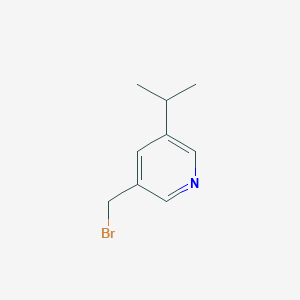
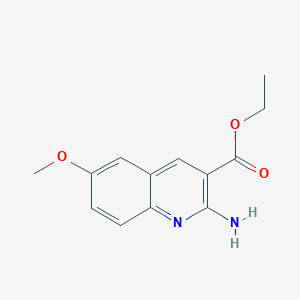
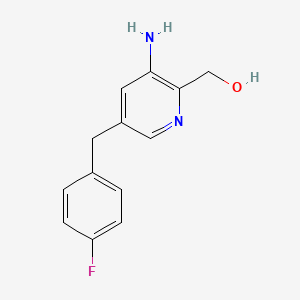
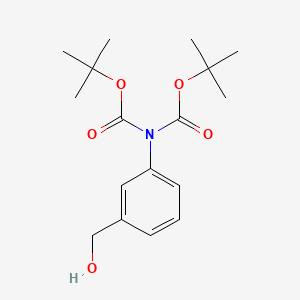
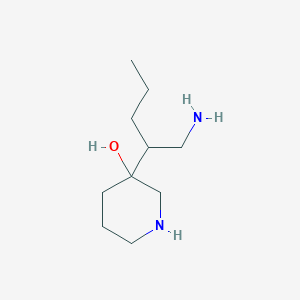
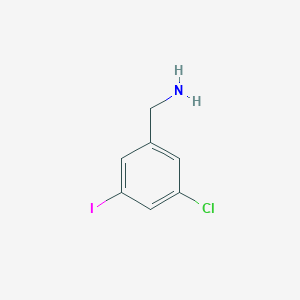


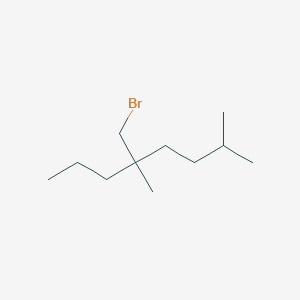
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
